molecular formula C7H6ClO3P B14266591 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 178988-66-4

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one

Cat. No.: B14266591
CAS No.: 178988-66-4
M. Wt: 204.55 g/mol
InChI Key: LEZBPUCAKPUSNN-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a heterocyclic compound that contains both phosphorus and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a suitable precursor with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is often a benzodioxaphosphol derivative that contains a methyl group at the 5-position and a suitable leaving group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.

Scientific Research Applications

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The chlorine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylaniline: Another chlorine-containing aromatic compound with different functional groups.

    5-Chloro-2-methyl-4-isothiazolin-3-one: A compound with similar chlorine and methyl substitutions but different core structure.

    2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl: A benzodiazepine derivative with chlorine substitution.

Uniqueness

2-Chloro-5-methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

178988-66-4

Molecular Formula

C7H6ClO3P

Molecular Weight

204.55 g/mol

IUPAC Name

2-chloro-5-methyl-1,3,2λ5-benzodioxaphosphole 2-oxide

InChI

InChI=1S/C7H6ClO3P/c1-5-2-3-6-7(4-5)11-12(8,9)10-6/h2-4H,1H3

InChI Key

LEZBPUCAKPUSNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OP(=O)(O2)Cl

Origin of Product

United States

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